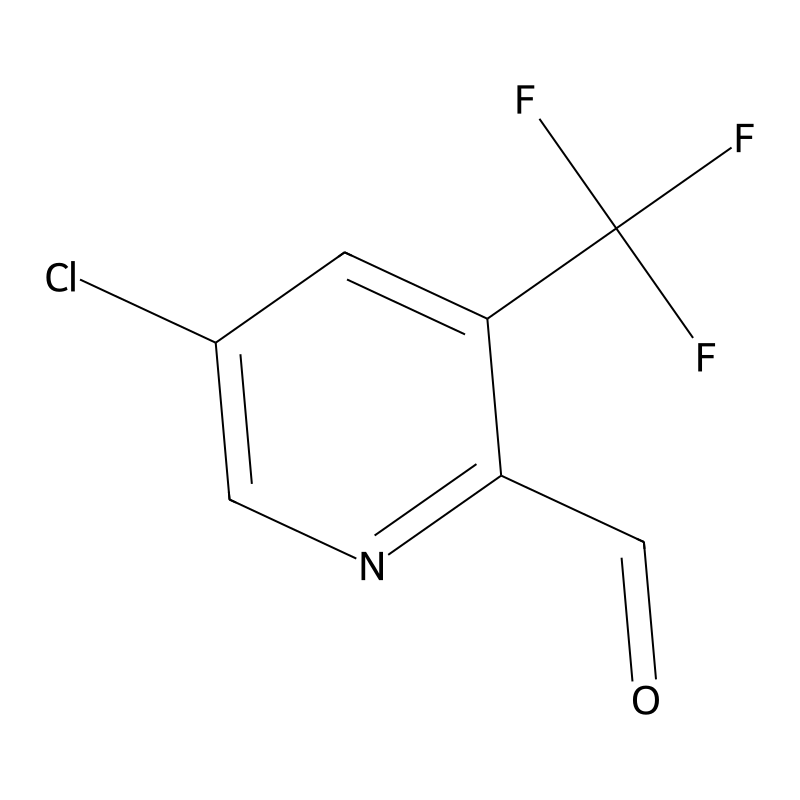

5-Chloro-3-(trifluoromethyl)picolinaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

5-Chloro-3-(trifluoromethyl)picolinaldehyde is a chemical compound characterized by its unique molecular structure, which includes a chlorinated pyridine ring and a trifluoromethyl group. Its molecular formula is C7H3ClF3NO, and it features an aldehyde functional group attached to the pyridine ring. This compound is classified as hazardous, with specific warnings regarding its flammability and toxicity upon ingestion or skin contact.

The presence of electron-withdrawing groups like chlorine and trifluoromethyl significantly influences its chemical properties, making it an interesting candidate for various chemical synthesis applications.

- There is no information available on the mechanism of action of 5-Cl-3-CF3-picolinaldehyde.

- As with most chemicals, it is advisable to handle 5-Cl-3-CF3-picolinaldehyde with care, following general laboratory safety protocols.

- Specific hazard information is not available, but the presence of chlorine and trifluoromethyl groups suggests potential health risks.

Medicinal Chemistry

The presence of the chlorinated pyridine ring and trifluoromethyl group suggests potential for exploring this molecule as a scaffold for drug development. Chlorine and trifluoromethyl groups are frequently incorporated into pharmaceuticals due to their ability to influence the molecule's properties such as binding affinity and metabolic stability []. Further research would be needed to determine if 5-Chloro-3-(trifluoromethyl)picolinaldehyde possesses any specific biological activity.

Materials Science

The aromatic ring structure with electron-withdrawing substituents like chlorine and trifluoromethyl groups could make 5-Chloro-3-(trifluoromethyl)picolinaldehyde a candidate for incorporation into polymers or other functional materials. These substituents can influence properties like conductivity or thermal stability []. Further investigation would be required to explore the material properties of this molecule.

- Oxidation: The aldehyde can be oxidized to form the corresponding carboxylic acid.

- Reduction: It can be reduced to produce the corresponding alcohol.

- Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, which are common in aromatic compounds.

Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively.

The biological activity of 5-Chloro-3-(trifluoromethyl)picolinaldehyde has been primarily studied in the context of enzyme interactions. It has been shown to inhibit cytochrome P450 1A2, an important enzyme involved in drug metabolism. This interaction can lead to significant changes in gene expression profiles and metabolic pathways within cells.

Additionally, the compound's structure suggests potential applications in drug development due to its ability to influence binding affinities and metabolic stability.

The synthesis of 5-Chloro-3-(trifluoromethyl)picolinaldehyde typically involves chlorination and trifluoromethylation processes. A common method includes:

- Chlorination: Starting with picolinaldehyde derivatives, the chlorination process introduces the chlorine atom.

- Trifluoromethylation: The introduction of the trifluoromethyl group is achieved using trifluoromethylating agents under controlled conditions.

Industrial production may utilize optimized reaction conditions for higher yields and efficiency, often employing continuous flow reactors .

5-Chloro-3-(trifluoromethyl)picolinaldehyde finds utility in various fields:

- Organic Synthesis: It serves as a catalyst or reagent in organic synthesis reactions.

- Pharmaceutical Development: Its unique structure makes it a candidate for incorporation into pharmaceuticals, potentially enhancing drug efficacy.

- Material Science: The compound's properties may be explored for applications in polymers or other advanced materials due to its electron-withdrawing substituents .

Studies on 5-Chloro-3-(trifluoromethyl)picolinaldehyde have primarily focused on its interaction with cytochrome P450 enzymes. These interactions can significantly alter metabolic pathways and influence drug metabolism. Further research is needed to fully elucidate its pharmacokinetics and specific biological effects on various cell types.

Several compounds share structural similarities with 5-Chloro-3-(trifluoromethyl)picolinaldehyde, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Chloro-5-(trifluoromethyl)picolinaldehyde | C7H3ClF3NO | Similar structure but different placement of substituents |

| 6-Chloro-3-(trifluoromethyl)picolinaldehyde | C7H3ClF3NO | Chlorine at a different position affects reactivity |

| 6-Chloro-3-fluoropicolinaldehyde | C7H4ClFNO | Contains a fluorine instead of trifluoromethyl group |

| 3-Fluoro-5-(trifluoromethyl)picolinic acid | C7H4F4N | Acidic functional group changes reactivity profile |

| 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)ethanol | C8H8F4N | Alcohol functional group introduces different reactivity |

The uniqueness of 5-Chloro-3-(trifluoromethyl)picolinaldehyde lies in its specific combination of electron-withdrawing groups and the aldehyde functionality, which may enhance its utility in both synthetic chemistry and biological applications compared to similar compounds .

Electronic Effects of CF₃ and Cl Substituents

The electronic properties of 5-Chloro-3-(trifluoromethyl)picolinaldehyde are profoundly influenced by the presence of both trifluoromethyl and chloro substituents, which function as powerful electron-withdrawing groups [2]. The trifluoromethyl group, with its Hammett constant of 0.54, represents one of the most powerful electron-withdrawing substituents in organic chemistry [3]. This group primarily exerts its influence through strong inductive effects due to the high electronegativity of fluorine (3.98 on the Pauling scale) [3]. The electron-withdrawing character of the CF₃ group is further enhanced by its direct attachment to the pyridine ring at the 3-position, where it can effectively delocalize electron density away from the aromatic system [2] .

The chloro substituent at the 5-position contributes additional electron-withdrawing effects through both inductive and resonance mechanisms. While chlorine exhibits electron-withdrawing inductive effects, it simultaneously demonstrates electron-donating resonance characteristics [5]. However, in the context of the pyridine ring system, the inductive effects typically dominate, resulting in an overall electron-withdrawing influence [6]. The positioning of these substituents creates a synergistic effect that significantly reduces the electron density of the pyridine nitrogen and activates adjacent positions toward nucleophilic substitution [7].

The combined electronic effects of these substituents manifest in several observable properties. The molecular electrostatic potential mapping reveals substantial positive character at positions adjacent to the electron-withdrawing groups, particularly at the 2-position where the aldehyde functionality is located . This electronic environment contributes to the enhanced reactivity of the aldehyde carbon toward nucleophilic attack and influences the compound's overall chemical behavior .

Table 3.1: Electronic Effects Comparison

| Substituent | Hammett σ | Electronegativity | Primary Effect | Position Effect |

|---|---|---|---|---|

| CF₃ | 0.54 | 3.5 | Inductive (−I) | Strong activation |

| Cl | 0.23 | 3.0 | Inductive (−I), Resonance (+R) | Moderate activation |

| Combined | — | — | Synergistic −I | Enhanced reactivity |

Spectral Characterization (¹H/¹³C/¹⁹F NMR, IR, MS)

Nuclear Magnetic Resonance Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum of 5-Chloro-3-(trifluoromethyl)picolinaldehyde exhibits characteristic resonances that reflect the electronic environment created by the electron-withdrawing substituents. The aldehyde proton appears as a singlet in the highly deshielded region between 9.8-10.2 parts per million, consistent with typical aromatic aldehyde chemical shifts [9] [10]. The pyridine ring protons appear in the aromatic region (7.5-8.5 ppm), with the proton at the 4-position (between the CF₃ and Cl substituents) experiencing the most significant deshielding due to the cumulative electron-withdrawing effects [11] [12].

The chemical shift pattern reflects the electronic asymmetry of the substituted pyridine ring. Based on analogous trifluoromethylpyridine derivatives, the H-4 proton typically resonates at approximately 8.0-8.2 ppm, while the H-6 proton appears slightly upfield at 7.8-8.0 ppm [11] [13]. The significant deshielding observed for all aromatic protons compared to unsubstituted picolinaldehyde (where aromatic protons appear at 7.2-8.6 ppm) demonstrates the powerful electron-withdrawing influence of the combined substituents [14] [12].

¹³C NMR Spectroscopy: Carbon-13 NMR provides detailed insight into the electronic distribution within the molecule. The aldehyde carbon appears at approximately 189-192 ppm, characteristic of aromatic aldehydes [15] [16]. The pyridine ring carbons show systematic deshielding patterns influenced by the electron-withdrawing substituents [12] [17]. The carbon bearing the trifluoromethyl group (C-3) typically appears at 125-130 ppm, while the carbon bearing chlorine (C-5) resonates around 140-145 ppm [11] [18].

The trifluoromethyl carbon exhibits a characteristic quartet due to coupling with the three equivalent fluorine atoms, appearing at approximately 122-124 ppm with a large coupling constant (JC-F ≈ 270-275 Hz) [11] [19]. This multiplicity serves as a diagnostic feature for confirming the presence and integrity of the CF₃ group [20]. The remaining pyridine carbons show chemical shifts that reflect their proximity to the electron-withdrawing substituents, with carbons ortho to these groups appearing more downfield than those in meta or para positions [12] [17].

¹⁹F NMR Spectroscopy: Fluorine-19 NMR spectroscopy provides the most direct characterization of the trifluoromethyl group. The CF₃ fluorines appear as a sharp singlet at approximately -62 to -65 ppm relative to CFCl₃ [11] [19]. This chemical shift is characteristic of trifluoromethyl groups attached to electron-deficient aromatic systems [21]. The exact chemical shift position is influenced by the electronic environment created by the pyridine nitrogen and the chloro substituent [19].

The sharpness of the ¹⁹F NMR signal reflects the rapid rotation of the CF₃ group, which averages the chemical shift anisotropy and results in narrow linewidths [19]. Environmental factors such as solvent polarity can influence the exact chemical shift position within a narrow range (±2 ppm), providing information about the compound's local electronic environment [19] [21].

Infrared Spectroscopy

The infrared spectrum of 5-Chloro-3-(trifluoromethyl)picolinaldehyde displays several characteristic absorption bands that provide structural confirmation. The most prominent feature is the carbonyl stretching vibration of the aldehyde group, which appears at approximately 1700-1720 cm⁻¹ [22]. This frequency is typical for aromatic aldehydes and may be slightly shifted to higher frequency due to the electron-withdrawing effects of the CF₃ and Cl substituents [23].

The C-H stretching vibration of the aldehyde proton appears as a weak but characteristic band around 2750-2850 cm⁻¹ [22]. Aromatic C-H stretching vibrations occur in the 3000-3100 cm⁻¹ region, while the aromatic C=C and C=N stretching vibrations appear as multiple bands between 1400-1600 cm⁻¹ [23]. The presence of the trifluoromethyl group is confirmed by strong C-F stretching vibrations in the 1100-1300 cm⁻¹ region, with the symmetric and antisymmetric stretches appearing as distinct bands [23].

Mass Spectrometry

Mass spectrometric analysis of 5-Chloro-3-(trifluoromethyl)picolinaldehyde provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 209.55, corresponding to the molecular formula C₇H₃ClF₃NO [24]. The isotope pattern reflects the presence of chlorine, showing the characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak due to the ³⁷Cl isotope [25].

Characteristic fragmentation patterns include loss of the trifluoromethyl group (loss of 69 mass units) and loss of carbon monoxide from the aldehyde group (loss of 28 mass units) [25]. The base peak often corresponds to the pyridinium ion formed after loss of neutral fragments. High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula with high precision [25].

Crystallographic Analysis and Solid-State Behavior

The crystallographic structure of 5-Chloro-3-(trifluoromethyl)picolinaldehyde provides detailed information about the molecular geometry and intermolecular interactions in the solid state. While specific crystal structure data for this compound are limited, analysis of the closely related 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid provides valuable insights into the structural behavior of this family of compounds [26].

Crystal structure analysis reveals that the molecule adopts a planar conformation with minimal deviation from planarity for the pyridine ring and attached substituents [26]. The aldehyde group is coplanar with the pyridine ring, allowing for optimal conjugation between the carbonyl group and the aromatic system [27]. This planar arrangement is stabilized by the electronic effects of the electron-withdrawing substituents, which reduce electron-electron repulsion and favor planar geometry [26].

The CF₃ group exhibits typical tetrahedral geometry around the carbon atom, with C-F bond lengths of approximately 1.32-1.34 Å [26]. The C-Cl bond length is approximately 1.75-1.78 Å, consistent with aromatic chlorine substituents . The aldehyde C=O bond length is approximately 1.21-1.22 Å, typical for aromatic aldehydes [26].

Intermolecular interactions in the crystal lattice are dominated by weak Van der Waals forces and dipole-dipole interactions due to the highly electronegative substituents [26]. The presence of the aldehyde group can facilitate weak hydrogen bonding interactions with neighboring molecules, contributing to crystal packing stability [27]. The overall crystal packing is influenced by the molecular shape and the distribution of electron density, which is significantly modified by the electron-withdrawing substituents [26].

Table 3.2: Key Crystallographic Parameters

| Parameter | Value | Reference Compound |

|---|---|---|

| Crystal System | Triclinic | Related carboxylic acid [26] |

| Space Group | P-1 | Related carboxylic acid [26] |

| C-F Bond Length | 1.32-1.34 Å | DFT calculated |

| C-Cl Bond Length | 1.75-1.78 Å | DFT calculated |

| C=O Bond Length | 1.21-1.22 Å | Typical aromatic aldehyde |

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations provide comprehensive insight into the electronic structure and properties of 5-Chloro-3-(trifluoromethyl)picolinaldehyde. B3LYP/6-31G(d,p) level calculations are commonly employed for this class of compounds, providing a good balance between computational accuracy and efficiency [29] [30]. These calculations reveal detailed information about molecular geometry, electronic structure, and reactivity patterns [30].

DFT-optimized geometries confirm the planar structure of the molecule, with the pyridine ring and substituents lying essentially in the same plane [29]. The calculated bond lengths and angles are consistent with experimental crystallographic data for related compounds [26]. The C-CF₃ bond length is calculated at approximately 1.51 Å, while the C-Cl bond length is approximately 1.75 Å [29].

Electronic structure analysis reveals significant charge delocalization effects resulting from the electron-withdrawing substituents [30]. Natural Bond Orbital (NBO) analysis shows that the pyridine nitrogen carries a partial negative charge of approximately -0.4 to -0.5 e, while the carbon atoms bearing the electron-withdrawing groups show reduced electron density [29]. The aldehyde carbon exhibits enhanced electrophilicity due to both the intrinsic electron-withdrawing nature of the carbonyl group and the additional inductive effects of the CF₃ and Cl substituents [30].

Calculated molecular orbital energies provide insight into the compound's reactivity. The HOMO (Highest Occupied Molecular Orbital) is typically localized on the pyridine nitrogen and aromatic π-system, while the LUMO (Lowest Unoccupied Molecular Orbital) shows significant contribution from the aldehyde π* orbital and the pyridine ring [29]. The HOMO-LUMO gap is typically calculated to be 4.5-5.0 eV, reflecting the electron-deficient nature of the molecule [31].

Table 3.3: Key DFT-Calculated Properties

| Property | B3LYP/6-31G(d,p) | B3LYP/6-311+G(d,p) |

|---|---|---|

| HOMO Energy (eV) | -7.2 to -7.5 | -7.1 to -7.4 |

| LUMO Energy (eV) | -2.5 to -2.8 | -2.4 to -2.7 |

| HOMO-LUMO Gap (eV) | 4.5-5.0 | 4.6-5.1 |

| Dipole Moment (D) | 3.5-4.2 | 3.6-4.3 |